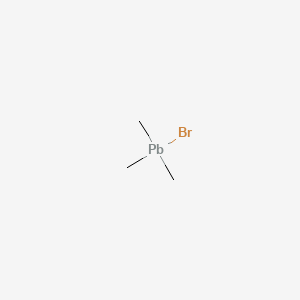
Trimethyl lead bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl lead bromide can be synthesized through the reaction of lead bromide with methylating agents. One common method involves the reaction of lead bromide with methyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:
PbBr2+3CH3MgBr→(CH3)3PbBr+2MgBr2
This reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves the use of lead acetate and methyl bromide. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Trimethyl lead bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other organolead compounds.
Reduction: Reduction reactions can convert it back to elemental lead or other lower oxidation state lead compounds.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used to replace the bromide ion.
Major Products Formed:
Oxidation: Lead oxides and methyl lead compounds.
Reduction: Elemental lead and methyl lead compounds.
Substitution: Trimethyl lead iodide or other halide derivatives.
Scientific Research Applications
Trimethyl lead bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and in the study of lead chemistry.
Biology: Research on its toxicological effects helps understand the impact of lead compounds on biological systems.
Medicine: While not directly used in medicine, its study aids in understanding lead poisoning and developing treatments.
Industry: It is used in the production of specialized materials and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism by which trimethyl lead bromide exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can bind to sulfhydryl groups in proteins, disrupting their function. It can also interfere with calcium-dependent processes by mimicking calcium ions, leading to cellular dysfunction and toxicity.
Comparison with Similar Compounds
Trimethyl lead chloride ((CH₃)₃PbCl): Similar structure but with a chloride ion instead of bromide.
Trimethyl lead iodide ((CH₃)₃PbI): Similar structure but with an iodide ion instead of bromide.
Tetramethyl lead ((CH₃)₄Pb): Contains four methyl groups bonded to lead without any halide ion.
Uniqueness: Trimethyl lead bromide is unique due to its specific reactivity and the influence of the bromide ion on its chemical behavior. The bromide ion can participate in various substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
bromo(trimethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.BrH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDCKJMILIJQRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210443 | |
| Record name | Trimethyl lead bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-48-7 | |
| Record name | Trimethyl lead bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl lead bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(trimethyl)plumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)













